molecular formula C11H23B B14645985 Dibutyl(prop-2-EN-1-YL)borane CAS No. 51851-76-4

Dibutyl(prop-2-EN-1-YL)borane

Cat. No.: B14645985
CAS No.: 51851-76-4
M. Wt: 166.11 g/mol
InChI Key: JPWHRWHZWQSFKF-UHFFFAOYSA-N
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Description

Dibutyl(prop-2-EN-1-YL)borane is an organoboron compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound consists of a boron atom bonded to two butyl groups and one prop-2-en-1-yl group, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl(prop-2-EN-1-YL)borane can be synthesized through the hydroboration of 1,3-butadiene with dibutylborane. The reaction typically occurs under an inert atmosphere, such as argon, to prevent oxidation. The process involves the addition of dibutylborane to the double bond of 1,3-butadiene, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and precise control of temperature and pressure to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Dibutyl(prop-2-EN-1-YL)borane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borates.

    Reduction: It can act as a reducing agent in certain organic reactions.

    Substitution: The butyl or prop-2-en-1-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reactions often involve the use of lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine can be used to introduce new functional groups.

Major Products Formed

    Oxidation: Boronic acids and borates.

    Reduction: Alkanes or alkenes, depending on the reaction conditions.

    Substitution: Various substituted boranes with different functional groups.

Scientific Research Applications

Dibutyl(prop-2-EN-1-YL)borane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration reactions.

    Biology: The compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent in cancer treatment, leveraging its ability to target specific cellular pathways.

    Industry: It is used in the production of polymers and other advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which dibutyl(prop-2-EN-1-YL)borane exerts its effects involves the formation of stable complexes with target molecules. The boron atom in the compound acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophilic species. This interaction can modulate various molecular pathways, making it a valuable tool in both chemical and biological research.

Comparison with Similar Compounds

Similar Compounds

    Dibutylborane: Similar in structure but lacks the prop-2-en-1-yl group.

    Tributylborane: Contains three butyl groups instead of two butyl and one prop-2-en-1-yl group.

    Dibutyl(phenyl)borane: Contains a phenyl group instead of the prop-2-en-1-yl group.

Uniqueness

Dibutyl(prop-2-EN-1-YL)borane is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic applications where other boranes may not be as effective.

Properties

CAS No.

51851-76-4

Molecular Formula

C11H23B

Molecular Weight

166.11 g/mol

IUPAC Name

dibutyl(prop-2-enyl)borane

InChI

InChI=1S/C11H23B/c1-4-7-10-12(9-6-3)11-8-5-2/h6H,3-5,7-11H2,1-2H3

InChI Key

JPWHRWHZWQSFKF-UHFFFAOYSA-N

Canonical SMILES

B(CCCC)(CCCC)CC=C

Origin of Product

United States

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